

3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine

NMR spectral data

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Compound of Interest

Compound Name: 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine

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Technical Guide: 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine**, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of public data for this specific molecule, this guide also incorporates information on the broader class of thieno[3,2-c]pyridine derivatives to provide a comprehensive context for its potential applications and characteristics.

Molecular Structure and Properties

- IUPAC Name: **3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine**
- Molecular Formula: C₇H₄BrIN₂S
- Molecular Weight: 354.99 g/mol
- CAS Number: 799293-91-7

The structure consists of a fused thieno[3,2-c]pyridine core, which is a key scaffold in the development of various biologically active compounds. The presence of bromine and iodine

atoms at positions 3 and 7, respectively, along with an amine group at position 4, offers multiple sites for further chemical modification and potential interaction with biological targets.

NMR Spectral Data

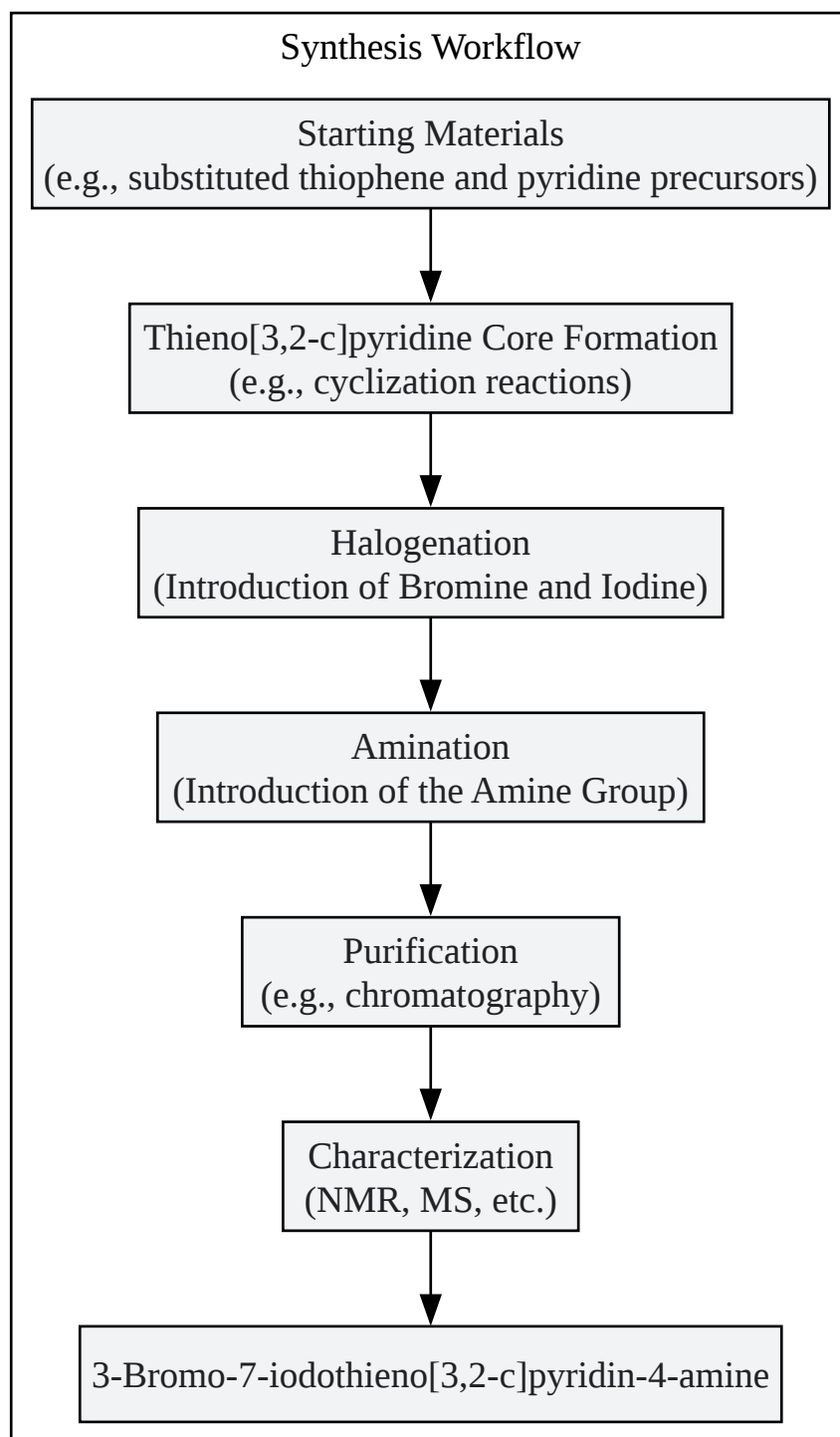
As of this review, detailed experimental ^1H and ^{13}C NMR spectral data for **3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine** are not publicly available in peer-reviewed literature. However, several chemical suppliers indicate the availability of such data upon request. Researchers interested in obtaining the raw spectral data are encouraged to inquire with commercial vendors of this compound.

For reference, a summary of the expected NMR data is presented below.

Data Type	Description	Anticipated Features
^1H NMR	Provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.	Signals corresponding to the aromatic protons on the pyridine and thiophene rings, and a signal for the amine ($-\text{NH}_2$) protons. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substituted thieno[3,2-c]pyridine ring system.
^{13}C NMR	Provides information on the carbon framework of the molecule.	Resonances for each of the seven carbon atoms in the thieno[3,2-c]pyridine core. The chemical shifts would be influenced by the electronegativity of the attached bromine, iodine, and nitrogen atoms.

Experimental Protocols: Synthesis

A detailed, validated experimental protocol for the synthesis of **3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine** is not described in the public domain. However, the synthesis of the thieno[3,2-c]pyridine core and its derivatives is documented in the scientific literature. A generalized synthetic workflow, based on established methods for related compounds, is presented below. This should be considered a conceptual outline, and specific reaction conditions would require optimization.



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A generalized synthetic workflow for thieno[3,2-c]pyridine derivatives.

Conceptual Steps:

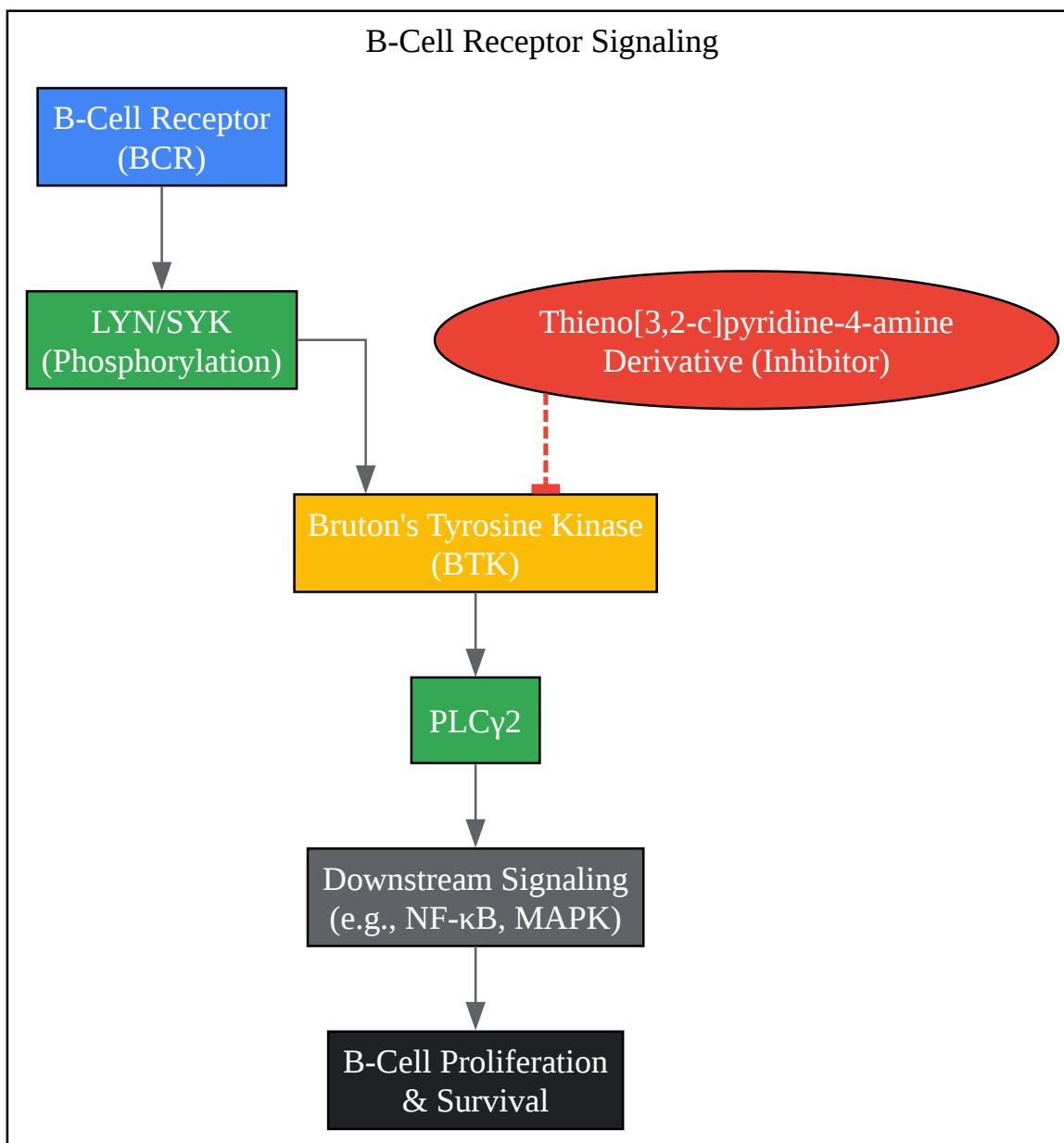
- **Formation of the Thieno[3,2-c]pyridine Core:** This is typically achieved through cyclization reactions involving appropriately substituted thiophene and pyridine precursors.
- **Halogenation:** The bromine and iodine atoms would be introduced onto the core structure. This could involve electrophilic halogenation reactions, potentially in a stepwise manner to control regioselectivity.
- **Amination:** The amine group at the 4-position is typically introduced via nucleophilic aromatic substitution or other amination methodologies.
- **Purification:** The final compound would be purified using standard techniques such as column chromatography to isolate the product of interest.
- **Characterization:** The structure and purity of the final compound would be confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While specific biological data for **3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine** is limited, the thieno[3,2-c]pyridine-4-amine scaffold is a known pharmacophore for the inhibition of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies and autoimmune diseases.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway:

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by thieno[3,2-c]pyridine-4-amine derivatives.



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Inhibition of the BTK signaling pathway by thieno[3,2-c]pyridine-4-amine derivatives.

Pathway Description:

Upon activation of the B-cell receptor, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLC γ 2), which in turn triggers downstream signaling pathways like NF- κ B and

MAPK. These pathways are critical for B-cell proliferation, survival, and differentiation. Thieno[3,2-c]pyridine-4-amine derivatives have been shown to act as inhibitors of BTK, thereby blocking this signaling cascade. This mechanism of action makes them attractive candidates for the development of drugs targeting B-cell related disorders.

Conclusion

3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine is a compound with significant potential in drug discovery, particularly due to its core thieno[3,2-c]pyridine-4-amine scaffold, which is associated with BTK inhibition. While specific experimental data for this molecule is not readily available in the public domain, this guide provides a framework for its synthesis and characterization based on related compounds. Further research into this and similar molecules could lead to the development of novel therapeutics for a range of diseases.

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